molecular formula C7H3BrIN B1529168 4-Bromo-2-iodobenzonitrile CAS No. 944276-67-9

4-Bromo-2-iodobenzonitrile

Cat. No. B1529168
CAS RN: 944276-67-9
M. Wt: 307.91 g/mol
InChI Key: AAUCVXUNVYKWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-bromo-2-iodobenzonitrile can be achieved through different methods. One of the most common methods is the iodination of another chemical compound like 2-bromo-4-nitrobenzonitrile. The iodination can be done using elemental iodine in the presence of a reducing agent like sodium bisulfite.


Molecular Structure Analysis

The molecular weight of this compound is 307.92 . The InChI code for this compound is 1S/C7H3BrIN/c8-6-2-1-5 (4-10)7 (9)3-6/h1-3H .


Physical And Chemical Properties Analysis

This compound has a melting point of 136-140 °C and can be easily dissolved in organic solvents like chloroform, acetone, and DMSO. It has a high boiling point of 322.2 °C and a low vapor pressure. The density of this compound is predicted to be 2.31±0.1 g/cm3 .

Scientific Research Applications

Crystal Structure and Bending Properties

4-Bromo-2-iodobenzonitrile, as part of the 4-halobenzonitrile family, has been studied for its unique crystal structure and bending properties. Research by Veluthaparambath et al. (2022) found that different halobenzonitriles exhibit varied bending properties based on their molecular structures and halogen-bonded chains. In particular, the nature of the halogen bond affects the flexibility and brittleness of these crystals, with significant implications in materials science for developing flexible and durable materials (Veluthaparambath et al., 2022).

Spectroscopic Investigations

The spectroscopic properties of 4-Bromo-3-methylbenzonitrile, a compound closely related to this compound, have been investigated to understand its electronic structure and vibrational properties. These studies, conducted by Shajikumar and Raman (2018), utilize Density Functional Theory (DFT) and provide insights into the molecular geometry and electronic behavior of such compounds. This research has potential applications in developing new materials with specific electronic and vibrational characteristics (Shajikumar & Raman, 2018).

Halogen Bonding in Crystal Engineering

The study of halogen bonding, particularly in compounds like 4-iodobenzonitrile, highlights the significance of non-covalent interactions in crystal engineering. Giordano and Parsons (2017) explored how these interactions direct the formation of specific crystal structures, which is crucial for designing materials with desired physical and chemical properties. This research underscores the importance of understanding intermolecular interactions in the development of new compounds and materials (Giordano & Parsons, 2017).

Applications in Herbicide Development

The derivatives of 4-halobenzonitriles, such as bromoxynil and ioxynil, have been utilized as effective herbicides. Research by Subbarayappa et al. (2010, 2011) focuses on the high atom-efficient and environmentally friendly preparation of these herbicides. Their work contributes to the development of agricultural chemicals that are both effective and sustainable (Subbarayappa et al., 2010) (Subbarayappa et al., 2011).

Plastically Deformable Crystals

Alimi et al. (2018) investigated 4-Bromobenzonitrile crystals, discovering their unique property of plastic bending along two perpendicular faces. This finding is significant in the field of materials science for the development of flexible organic materials. Such materials have potential applications in various industrial and technological domains (Alimi et al., 2018).

Safety and Hazards

This compound is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-bromo-2-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUCVXUNVYKWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-iodobenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-iodobenzonitrile
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-iodobenzonitrile
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-iodobenzonitrile
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-iodobenzonitrile
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-iodobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.